4-(Azetidin-3-yl)-2,6-dimethylmorpholine
Overview
Description
4-(Azetidin-3-yl)-2,6-dimethylmorpholine is a heterocyclic compound that features both an azetidine ring and a morpholine ring The azetidine ring is a four-membered nitrogen-containing ring, while the morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
It is suggested that azetidine derivatives could be used as structural analogues for 4-aminobutanoic acid (gaba), implying a potential interaction with gaba receptors .
Mode of Action
If we consider its potential role as a gaba analogue, it might interact with gaba receptors, influencing the neurotransmission process .
Biochemical Pathways
Given its potential role as a gaba analogue, it could be involved in the gabaergic neurotransmission pathway .
Pharmacokinetics
The pharmacokinetic properties of 4-(Azetidin-3-yl)-2,6-dimethylmorpholine are as follows :
- High No Yes No No No No No -6.97 cm/s 0.0 0.9 0.13 0.34 0.8 0.43
Result of Action
If it acts as a gaba analogue, it could potentially influence neuronal excitability and neurotransmission .
Biochemical Analysis
Biochemical Properties
4-(Azetidin-3-yl)-2,6-dimethylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have demonstrated its antiproliferative effects on cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells . The compound disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis. Additionally, it affects cellular metabolism by inhibiting fatty acid synthase, thereby reducing palmitate synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on tubulin, inhibiting its polymerization and destabilizing microtubules . This action disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, the compound inhibits fatty acid synthase, reducing the synthesis of palmitate and affecting lipid metabolism . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function can vary, with long-term exposure leading to sustained inhibition of cell proliferation and induction of apoptosis. In vitro and in vivo studies have demonstrated that the compound’s antiproliferative effects persist over extended periods, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as weight loss and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase, inhibiting its activity and reducing palmitate synthesis . This interaction affects metabolic flux and alters metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with cell membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, it accumulates in specific compartments, influencing its localization and activity. These interactions are crucial for the compound’s effectiveness in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, enhancing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanisms of action and optimizing its use in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where an azetidine precursor reacts with a suitable electrophile under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
4-(Azetidin-3-yl)-2,6-dimethylmorpholine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Uniqueness
4-(Azetidin-3-yl)-2,6-dimethylmorpholine is unique due to the combination of the azetidine and morpholine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(azetidin-3-yl)-2,6-dimethylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSAVYBLCLTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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